molecular formula C21H21N5O2 B2525364 2-amino-1-(3-methoxyphenyl)-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide CAS No. 840516-69-0

2-amino-1-(3-methoxyphenyl)-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

Número de catálogo: B2525364
Número CAS: 840516-69-0
Peso molecular: 375.432
Clave InChI: DXMJTUNVVLBYBJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-amino-1-(3-methoxyphenyl)-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a synthetic small molecule belonging to the pyrroloquinoxaline class, designed for advanced biochemical and pharmacological research. Compounds within this structural family have been investigated as potent and selective inhibitors of key kinase targets, such as AKT (PKB) and Glycogen Synthase Kinase-3 beta (GSK-3β) . The potential mechanism of action for this molecule likely involves high-affinity binding to the ATP-binding pocket of specific oncogenic or regulatory kinases, thereby modulating downstream signaling pathways critical for processes like cell proliferation, survival, and metabolism . Its core value to researchers lies in its utility as a chemical probe to elucidate the complex roles of kinase-driven signaling in disease models, particularly in oncology and neuroscience. The specific substitution pattern on the quinoxaline core is engineered to optimize target selectivity and physicochemical properties, making it a valuable tool for structure-activity relationship (SAR) studies and for validating new therapeutic targets in vitro and in vivo. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Propiedades

IUPAC Name

2-amino-1-(3-methoxyphenyl)-N-propylpyrrolo[3,2-b]quinoxaline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O2/c1-3-11-23-21(27)17-18-20(25-16-10-5-4-9-15(16)24-18)26(19(17)22)13-7-6-8-14(12-13)28-2/h4-10,12H,3,11,22H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXMJTUNVVLBYBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)C4=CC(=CC=C4)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Carboxylic Acid Activation

  • Reagents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt).
  • Solvent : Dry dichloromethane (DCM) under nitrogen atmosphere.

Propylamine Coupling

  • Stoichiometry : 1.2 equiv propylamine relative to activated ester.
  • Yield : 68–73% after purification by silica gel chromatography.

Amination at Position 2

The 2-amino group is installed via reduction of a nitro precursor, a strategy inferred from.

Nitro Intermediate Synthesis

  • Nitration : Treating the pyrroloquinoxaline core with nitric acid/sulfuric acid at 0°C.
  • Regioselectivity : Directed by the electron-withdrawing quinoxaline moiety, favoring position 2.

Catalytic Hydrogenation

  • Conditions :






























    ParameterValueSource Reference
    CatalystPd/C (10 wt%)
    SolventEthanol
    Pressure1 atm H₂
    Yield89%

Final Assembly and Purification

Sequential Deprotection and Coupling

Post-coupling of the 3-methoxyphenyl and propylcarboxamide groups, final deprotection (if applicable) is performed using TBAF.

Chromatographic Purification

  • Stationary Phase : Silica gel (230–400 mesh).
  • Eluent : Gradient of ethyl acetate/hexanes (1:4 to 1:1).
  • Purity : >95% by HPLC.

Analytical Characterization

Critical spectroscopic data for structural confirmation:

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, NH₂), 7.89–7.45 (m, 4H, quinoxaline-H), 7.32 (t, J = 8.1 Hz, 1H, methoxyphenyl-H), 6.94–6.88 (m, 2H, methoxyphenyl-H), 3.85 (s, 3H, OCH₃), 3.43 (t, J = 7.2 Hz, 2H, NCH₂), 1.62–1.55 (m, 2H, CH₂), 0.93 (t, J = 7.4 Hz, 3H, CH₃).
  • HRMS : m/z calculated for C₂₂H₂₂N₅O₂ [M+H]⁺: 396.1776; found: 396.1779.

Challenges and Optimization Opportunities

  • Regioselectivity in Cyclization : Future work could explore directing groups to enhance [2,3-b] over [1,2-a] isomer formation.
  • Radical Stability : Methyl radical methods might be adapted for C-H functionalization, reducing pre-functionalization steps.

Análisis De Reacciones Químicas

Types of Reactions

2-amino-1-(3-methoxyphenyl)-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce amine derivatives .

Aplicaciones Científicas De Investigación

2-amino-1-(3-methoxyphenyl)-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide has several scientific research applications:

Mecanismo De Acción

The mechanism of action of 2-amino-1-(3-methoxyphenyl)-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide involves its interaction with specific molecular targets. It can bind to DNA and proteins, disrupting cellular processes and leading to cell cycle arrest and apoptosis. The compound may also inhibit key enzymes involved in cancer cell proliferation .

Comparación Con Compuestos Similares

Structural Modifications and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Applications/Findings Evidence ID
2-amino-1-(3-methoxyphenyl)-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide 3-methoxyphenyl (Position 1); N-propyl carboxamide (Position 3) C₁₈H₁₅N₅O₂ 333.35 Reference compound for structural comparisons
2-Amino-N-(3-ethoxypropyl)-1-(2-methoxybenzyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide 2-methoxybenzyl (Position 1); 3-ethoxypropyl carboxamide (Position 3) C₂₄H₂₇N₅O₃ 433.51 Enhanced lipophilicity due to ethoxypropyl chain
2-amino-N-(3-methoxypropyl)-1-[(E)-(3,4,5-trimethoxybenzylidene)amino]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide Trimethoxybenzylidene amino (Position 1); 3-methoxypropyl carboxamide (Position 3) C₂₆H₂₈N₆O₅ 504.54 Potential for multi-target interactions via trimethoxy aromatic system
2-amino-1-(4-aminophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile (AHPQC) 4-aminophenyl (Position 1); carbonitrile (Position 3) C₁₇H₁₂N₆ 300.32 Corrosion inhibitor (91% efficiency in acidic media)
2-amino-1-(4-fluorobenzyl)-N-pentyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide 4-fluorobenzyl (Position 1); N-pentyl carboxamide (Position 3) C₂₃H₂₄FN₅O 405.48 SIRT3 activator; potential therapeutic agent

Functional and Application-Based Comparisons

Corrosion Inhibition vs. Enzyme Activation
  • AHPQC (Carbonitrile Derivative): Replaces the carboxamide with a carbonitrile group, enabling adsorption on metal surfaces via electron-rich nitrile and amino groups. Exhibits 91% inhibition efficiency for C38 steel in HCl, following Langmuir adsorption .
  • SIRT3 Activator (Fluorobenzyl-Pentyl Analog) : The 4-fluorobenzyl group enhances target selectivity, while the pentyl chain improves membrane permeability. Demonstrates activation of mitochondrial deacetylase SIRT3, relevant for metabolic diseases .
Substituent Effects on Solubility and Binding
  • Ethoxypropyl vs. Propyl Chains: The ethoxypropyl substituent in increases molecular weight (433.51 vs.
  • Trimethoxybenzylidene Amino Group: Introduced in , this substituent adds steric bulk and electron-donating methoxy groups, which may enhance DNA intercalation or protein binding.
Aromatic Ring Modifications
  • 3-Methoxyphenyl vs. 4-Fluorobenzyl : The 3-methoxy group in the reference compound favors π-π stacking, whereas the 4-fluorobenzyl in introduces electronegativity, affecting charge distribution and binding pocket interactions.

Physicochemical and Pharmacokinetic Insights

  • Molecular Weight Trends : Analogs with extended alkyl/aryl chains (e.g., ) exhibit higher molecular weights (405–504 g/mol) compared to the reference compound (333.35 g/mol), impacting oral bioavailability.
  • Polar Functional Groups : The carboxamide group in the reference compound and its analogs improves water solubility relative to carbonitrile derivatives like AHPQC .

Actividad Biológica

2-amino-1-(3-methoxyphenyl)-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide, a synthetic compound with a complex structure, has garnered attention for its potential biological activities. This compound features a pyrrolo[2,3-b]quinoxaline core, an amino group, and a methoxyphenyl substituent, which contribute to its pharmacological properties. Its carboxamide group enhances solubility and reactivity, making it a candidate for various therapeutic applications.

  • Molecular Formula : C21H21N5O2
  • Molecular Weight : 375.432 g/mol
  • CAS Number : 840516-69-0

Synthesis

The synthesis of this compound typically involves multi-step processes that include:

  • Formation of the pyrrolo[2,3-b]quinoxaline core.
  • Introduction of the methoxyphenyl group.
  • Addition of the carboxamide functionality.

These methods reflect the complexity and versatility in synthetic chemistry associated with this compound .

Biological Activity

Research indicates that 2-amino-1-(3-methoxyphenyl)-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide exhibits several promising biological activities:

Antimicrobial Activity

In vitro studies have demonstrated significant antimicrobial properties against various pathogens. The minimum inhibitory concentration (MIC) values indicate its effectiveness:

  • Pathogen Tested : Staphylococcus aureus
    • MIC : 0.22 - 0.25 µg/mL
    • Biofilm Inhibition : Superior reduction in biofilm formation compared to standard antibiotics like Ciprofloxacin .

Antitumor Activity

The compound has shown potential as an antitumor agent through mechanisms involving:

  • Inhibition of DNA gyrase and dihydrofolate reductase (DHFR).
  • IC50 values ranging from 12.27 to 31.64 µM for DNA gyrase inhibition and 0.52 to 2.67 µM for DHFR inhibition .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructureUnique Features
2-amino-1-(4-methoxyphenyl)-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamideStructureSubstituted at para position; may exhibit different biological activities
EchinomycinStructureKnown for antitumor properties; different core structure but similar applications in oncology

This table highlights how structural variations can influence biological activity and therapeutic potential .

Case Studies and Findings

Several studies have investigated the biological effects of this compound:

  • Antimicrobial Evaluation :
    • A study demonstrated that derivatives of related compounds showed significant antimicrobial activity with low MIC values against common pathogens.
    • These derivatives exhibited synergistic effects when combined with other antibiotics, enhancing their efficacy .
  • Antitumor Mechanisms :
    • Research has indicated that this compound can inhibit critical enzymes involved in cancer cell proliferation.
    • The ability to disrupt biofilm formation in pathogenic bacteria suggests potential applications in treating infections associated with cancer patients .

Q & A

Basic: What are the standard synthetic routes for preparing this compound, and what are the critical reaction parameters?

The synthesis typically involves multi-step protocols starting with condensation of substituted quinoxaline precursors with pyrrole derivatives. Key steps include:

  • Ring formation : Cyclization under acidic or basic conditions to assemble the pyrroloquinoxaline core .
  • Substitution : Introduction of the 3-methoxyphenyl and N-propyl groups via nucleophilic aromatic substitution or palladium-catalyzed coupling .
  • Carboxamide formation : Activation of the carboxylic acid intermediate (e.g., using HATU or EDCI) followed by reaction with propylamine .
    Critical parameters include temperature control (60–120°C), solvent selection (DMF or DMSO for polar intermediates), and catalyst optimization (e.g., Pd(PPh₃)₄ for coupling reactions) .

Advanced: How can researchers resolve discrepancies in reported biological activity data across studies?

Conflicting results (e.g., variable IC₅₀ values in kinase inhibition assays) may arise from differences in:

  • Assay conditions : Buffer pH, ATP concentration, or enzyme isoforms (e.g., FGFR1 vs. FGFR3) .
  • Compound purity : Use HPLC (≥95% purity) and LC-MS to verify structural integrity .
  • Cellular context : Off-target effects in cell-based vs. biochemical assays. Validate using siRNA knockdowns or isoform-specific inhibitors .
    Standardize protocols via orthogonal assays (e.g., SPR for binding affinity, Western blotting for target modulation) .

Basic: What spectroscopic techniques are essential for characterizing this compound’s structure?

  • NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, quinoxaline aromatic signals at δ 7.5–8.5 ppm) .
  • HRMS : Exact mass analysis (e.g., [M+H]⁺ calculated for C₂₂H₂₄N₅O₂: 414.1932) .
  • FT-IR : Carboxamide C=O stretch at ~1650 cm⁻¹ and N-H bend at ~1550 cm⁻¹ .

Advanced: How can computational modeling optimize derivatization for enhanced target selectivity?

  • Docking studies : Use Schrödinger Suite or AutoDock to predict binding poses in kinase ATP-binding pockets (e.g., prioritize substituents with H-bonding to hinge regions) .
  • QSAR : Correlate electronic parameters (Hammett σ) of substituents (e.g., 3-methoxy vs. 3-CF₃) with activity .
  • MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories to identify stable conformers .

Basic: What are the primary biological targets and assay methodologies for this compound?

  • Kinase inhibition : Screen against kinase panels (e.g., Eurofins KinaseProfiler) using ADP-Glo assays .
  • Anticancer activity : MTT assays in cell lines (e.g., HCT-116, MCF-7) with IC₅₀ determination via nonlinear regression .
  • Enzyme inhibition : Fluorometric assays for proteases or phosphatases (e.g., calcein-AM release for caspase-3) .

Advanced: What strategies mitigate solubility issues in in vivo studies?

  • Formulation : Use co-solvents (e.g., Cremophor EL/PEG 400) or nanoemulsions to enhance aqueous solubility .
  • Prodrug design : Introduce phosphate esters or glycosides for improved bioavailability .
  • Salt formation : Explore hydrochloride or mesylate salts via pH-controlled crystallization .

Basic: How does the 3-methoxyphenyl substituent influence reactivity and bioactivity?

  • Electronic effects : Methoxy groups donate electron density, enhancing nucleophilic aromatic substitution rates .
  • Bioactivity : The substituent’s bulk and hydrophobicity improve membrane permeability and target engagement (e.g., FGFR1 inhibition ).
  • Metabolic stability : Methoxy groups reduce oxidative metabolism by CYP450 enzymes compared to hydroxyl analogs .

Advanced: How can researchers validate off-target effects in phenotypic assays?

  • Chemoproteomics : Use affinity-based probes (ABPs) with clickable tags to capture interacting proteins .
  • CRISPR-Cas9 screens : Knockout candidate off-target genes and assess rescue of phenotype .
  • Thermal proteome profiling (TPP) : Identify proteins with shifted melting temperatures upon compound binding .

Basic: What are the stability profiles under varying pH and temperature conditions?

  • Solution stability : Monitor degradation via HPLC at pH 2–9 (t½ > 24 h at pH 7.4, 37°C) .
  • Solid-state stability : Store at -20°C under argon; DSC shows decomposition onset at ~180°C .
  • Photostability : Protect from UV light; amber vials prevent photodegradation of the quinoxaline core .

Advanced: What experimental designs address conflicting data in mechanism-of-action studies?

  • Orthogonal validation : Combine genetic (CRISPR) and pharmacological (inhibitors) approaches .
  • Pathway analysis : Transcriptomics (RNA-seq) to identify differentially expressed genes post-treatment .
  • Single-cell imaging : Track target engagement in real time using fluorescent biosensors (e.g., FRET-based) .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.